5-Bromo-2-(trifluoromethoxy)phenyl Isothiocyanate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-2-(trifluoromethoxy)phenyl Isothiocyanate is an organic compound with the molecular formula C8H3BrF3NOS. This compound is characterized by the presence of a bromine atom, a trifluoromethoxy group, and an isothiocyanate group attached to a phenyl ring. It is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(trifluoromethoxy)phenyl Isothiocyanate typically involves the reaction of 5-Bromo-2-(trifluoromethoxy)aniline with thiophosgene or other isothiocyanate-forming reagents. The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions. The solvent used can vary, but common choices include dimethylbenzene or other organic solvents .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Safety measures are crucial due to the toxic nature of some reagents, such as thiophosgene .
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-2-(trifluoromethoxy)phenyl Isothiocyanate undergoes various chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles to form thiourea derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: Amines and alcohols are common nucleophiles that react with the isothiocyanate group.
Catalysts: Palladium catalysts are often used in coupling reactions.
Solvents: Organic solvents like dimethylbenzene are commonly used.
Major Products
The major products formed from these reactions include thiourea derivatives and various coupled products, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
5-Bromo-2-(trifluoromethoxy)phenyl Isothiocyanate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and protein labeling.
Industry: The compound is used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 5-Bromo-2-(trifluoromethoxy)phenyl Isothiocyanate involves its reactivity with nucleophiles. The isothiocyanate group is highly electrophilic, making it reactive towards nucleophilic attack. This reactivity is exploited in various chemical and biological applications, such as enzyme inhibition and protein labeling .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromophenyl Isothiocyanate: Similar in structure but lacks the trifluoromethoxy group.
2-(Trifluoromethyl)phenyl Isothiocyanate: Similar but has a trifluoromethyl group instead of a trifluoromethoxy group.
3,5-Bis(trifluoromethyl)phenyl Isothiocyanate: Contains two trifluoromethyl groups instead of one trifluoromethoxy group.
Uniqueness
The presence of both a bromine atom and a trifluoromethoxy group in 5-Bromo-2-(trifluoromethoxy)phenyl Isothiocyanate makes it unique. These functional groups confer distinct reactivity and properties, making it valuable in specific synthetic and research applications .
Eigenschaften
Molekularformel |
C8H3BrF3NOS |
---|---|
Molekulargewicht |
298.08 g/mol |
IUPAC-Name |
4-bromo-2-isothiocyanato-1-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C8H3BrF3NOS/c9-5-1-2-7(14-8(10,11)12)6(3-5)13-4-15/h1-3H |
InChI-Schlüssel |
JJTIMTFACMHUPC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1Br)N=C=S)OC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.